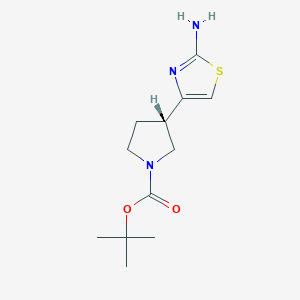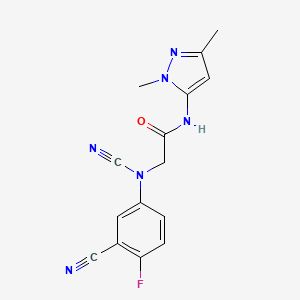
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a complex chemical compound. It belongs to a class of heterocyclic compounds containing a thiazole ring fused with a pyrrolidine structure. This compound has drawn significant interest in scientific research due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis processes. Here’s a simplified outline:
Starting Materials: : The synthesis begins with tert-butyl pyrrolidine-1-carboxylate and 2-amino-1,3-thiazole.
Formation of Thiazolyl Intermediate: : 2-amino-1,3-thiazole is reacted with a suitable protecting group to prevent unwanted side reactions.
Coupling Reaction: : The protected thiazole intermediate is then coupled with tert-butyl pyrrolidine-1-carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt).
Deprotection: : The protecting group is removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production methods are optimized for scalability and cost-effectiveness. Process intensification techniques, such as continuous flow chemistry, are employed to enhance reaction efficiency and yield. Purification is typically achieved through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), Raney nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified thiazole or pyrrolidine structures, which may exhibit different properties and applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is utilized in diverse scientific research areas:
Chemistry: : Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules.
Medicine: : Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: : Employed in the manufacture of specialty chemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzymes: : Acts as an inhibitor or activator of various enzymes, altering metabolic pathways.
Receptors: : Binds to certain receptors, influencing cellular signaling processes.
Pathways: : Modulates biochemical pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique structural features and properties:
Similar Compounds: : Tert-butyl (3R)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, Tert-butyl (3S)-3-(2-carboxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.
Uniqueness: : The (3S) stereochemistry and the presence of both thiazole and pyrrolidine rings confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLZFBHJWBKQU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2987103.png)


![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)


![4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)


